1-Iodo-8-(trifluoromethyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-8-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6F3I. It is a derivative of naphthalene, where an iodine atom and a trifluoromethyl group are substituted at the 1 and 8 positions, respectively.
Vorbereitungsmethoden
The synthesis of 1-Iodo-8-(trifluoromethyl)naphthalene typically involves the iodination of 8-(trifluoromethyl)naphthalene. One common method includes the reaction of 8-(trifluoromethyl)naphthalene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure the selective iodination at the 1-position .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and more efficient catalysts to enhance yield and purity .
Analyse Chemischer Reaktionen
1-Iodo-8-(trifluoromethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoquinones or reduction to form dihydronaphthalenes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions, forming biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with a trifluoromethyl group at the 8-position .
Wissenschaftliche Forschungsanwendungen
1-Iodo-8-(trifluoromethyl)naphthalene has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Iodo-8-(trifluoromethyl)naphthalene involves its ability to participate in various chemical reactions due to the presence of the iodine and trifluoromethyl groups. These groups influence the compound’s reactivity and interaction with other molecules. The trifluoromethyl group, in particular, is known to enhance the lipophilicity and metabolic stability of molecules, making it a valuable moiety in drug design .
Vergleich Mit ähnlichen Verbindungen
1-Iodo-8-(trifluoromethyl)naphthalene can be compared with other similar compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: This compound also contains iodine and trifluoromethyl groups but differs in the position and number of trifluoromethyl groups.
8-Iodo-1-(trifluoromethyl)naphthalene: Similar to this compound but with the iodine and trifluoromethyl groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different reactivity and applications compared to its analogs .
Eigenschaften
Molekularformel |
C11H6F3I |
---|---|
Molekulargewicht |
322.06 g/mol |
IUPAC-Name |
1-iodo-8-(trifluoromethyl)naphthalene |
InChI |
InChI=1S/C11H6F3I/c12-11(13,14)8-5-1-3-7-4-2-6-9(15)10(7)8/h1-6H |
InChI-Schlüssel |
LRRCTOQQWMOSHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)C(F)(F)F)C(=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.